APDye 546 Azide

Description

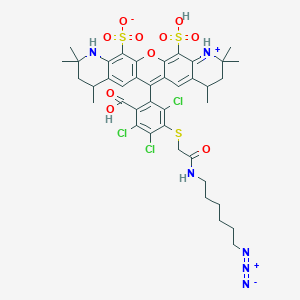

Structure

2D Structure

Properties

Molecular Formula |

C40H45Cl3N6O10S3 |

|---|---|

Molecular Weight |

972.4 g/mol |

IUPAC Name |

13-[5-[2-(6-azidohexylamino)-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |

InChI |

InChI=1S/C40H45Cl3N6O10S3/c1-18-15-39(3,4)47-31-20(18)13-22-25(26-27(38(51)52)28(41)30(43)35(29(26)42)60-17-24(50)45-11-9-7-8-10-12-46-49-44)23-14-21-19(2)16-40(5,6)48-32(21)37(62(56,57)58)34(23)59-33(22)36(31)61(53,54)55/h13-14,18-19,47H,7-12,15-17H2,1-6H3,(H,45,50)(H,51,52)(H,53,54,55)(H,56,57,58) |

InChI Key |

JUAWDMCKRFBEPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCCN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

While exact proprietary synthetic protocols are often undisclosed, the general preparation involves:

Synthesis of the Fluorophore Core

The fluorophore core analogous to Alexa Fluor 546 is synthesized via aromatic substitution and condensation reactions to yield the xanthene-based dye with desired spectral properties.Introduction of Azide Functional Group

The azide group is introduced through nucleophilic substitution or diazotransfer reactions on a suitable precursor, often an amine or halide-functionalized intermediate.Incorporation of Copper-Chelating Motif

A copper-chelating ligand is covalently attached near the azide to facilitate copper coordination during CuAAC reactions. This step involves coupling reactions using high-purity reagents under controlled conditions to maintain dye integrity.Purification and Characterization

The final product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve purity levels greater than 95%. Characterization includes mass spectrometry, nuclear magnetic resonance (NMR), and spectrophotometric analysis to confirm structure and optical properties.

Reaction Conditions and Parameters

Copper-Catalyzed Click Reaction (CuAAC):

this compound reacts with terminal alkynes in the presence of copper(I) catalysts under mild aqueous or mixed solvent conditions at ambient temperature, forming stable triazole linkers.Copper-Free Click Reaction:

The dye also reacts with strained cyclooctynes without copper catalysts or elevated temperatures, enabling bioorthogonal labeling in live-cell environments without cytotoxic effects.

Solubility and Stability Considerations

The dye is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), facilitating its use in various biological and chemical conjugation protocols.

It remains stable and fluorescent across a wide pH range (4–10), which is advantageous for diverse experimental conditions.

Comparative Data Table of this compound Properties

| Property | Specification | Notes |

|---|---|---|

| Molecular Weight (Protonated) | 944.10 g/mol | Confirmed by mass spectrometry |

| Purity | ≥95% (HPLC) | Ensures minimal impurities |

| Absorption Maximum | 554 nm | Matches excitation laser lines 488 nm, 532 nm |

| Emission Maximum | 570 nm | Bright orange fluorescence |

| Extinction Coefficient | 110,000 M⁻¹cm⁻¹ | High molar absorptivity |

| Solubility | Water, DMSO, DMF | Versatile solvent compatibility |

| pH Stability | pH 4 to 10 | Suitable for biological applications |

| Storage Conditions | -20°C, desiccated | Protects from degradation |

| Appearance | Red solid | Consistent batch quality |

| Click Chemistry Reactivity | Copper-catalyzed and copper-free | Enables versatile bioconjugation |

Analysis of Preparation Methodologies

Advantages of Copper-Chelating Azide Design

The inclusion of a copper-chelating motif in this compound synthesis is a significant advancement over traditional azide dyes. This design:

- Enhances copper catalyst efficiency, increasing reaction rates and yields.

- Reduces copper-induced cytotoxicity, improving compatibility with live-cell imaging.

- Provides more stable triazole linkages for robust labeling.

Comparison with Similar Fluorescent Azide Dyes

| Dye Name | Copper-Chelating Motif | Fluorescence Brightness | Application Suitability |

|---|---|---|---|

| This compound | Yes | High | Live-cell imaging, flow cytometry, microscopy |

| Alexa Fluor 546 Azide | No | High | Similar applications but less copper efficiency |

| TAMRA | No | Moderate | General fluorescent labeling |

| CF 543 | No | High | Protein labeling but less efficient CuAAC |

| MB 543 | No | Moderate | Assays with different reactivity profiles |

This compound’s unique copper-chelating feature distinguishes it by improving reaction kinetics and reducing toxicity, making it particularly suitable for sensitive biological applications.

Purity and Quality Control

The preparation process emphasizes achieving high purity (>95%) through rigorous purification and quality control methods such as HPLC. This ensures consistent performance in fluorescence intensity and conjugation efficiency.

Chemical Reactions Analysis

APDye 546 Azide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker.

Copper-Free Click Chemistry: It can also react with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole without requiring a copper catalyst or elevated temperatures.

Common reagents used in these reactions include copper (I) catalysts and strained cyclooctyne . The major products formed from these reactions are stable triazole linkers .

Scientific Research Applications

APDye 546 Azide has a wide range of scientific research applications, including:

Chemistry: It is used for imaging of low abundance azide-containing biomolecules.

Biology: The compound is employed in cell detection, tumor gene monitoring, and other biological processes.

Medicine: It is used in drug delivery monitoring and imaging of target tissues.

Industry: This compound is utilized in the development of fluorescent dyes for various industrial applications.

Mechanism of Action

The mechanism of action of APDye 546 Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site . This boosts the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in faster and more biocompatible labeling . The molecular targets and pathways involved include alkyne-tagged biomolecules and the CuAAC reaction pathway .

Comparison with Similar Compounds

Key Observations :

- Spectral Overlap : APDye 546 and Alexa Fluor® 546 are nearly identical spectrally, making them interchangeable in experimental setups .

- Brightness : Atto™ 546 has a higher ε (120,000) but lower Φ (0.65), resulting in comparable brightness to APDye 546 .

- AZDye 546 Azide Plus: Features a copper-chelating system that enhances CuAAC reaction kinetics in complex media, reducing background noise .

Functional Advantages and Limitations

This compound

AZDye 546 Azide Plus

Alexa Fluor® 546 Azide

Atto™ 546

BP Fluor 546 Azide Plus

- Pros : Copper-chelating design similar to AZDye 546 Azide Plus, suitable for high-sensitivity applications .

- Cons: Limited commercial availability and documentation .

Performance in Click Chemistry

Notes:

Q & A

Q. How can APDye 546 Azide be conjugated to biomolecules for fluorescence labeling?

this compound is designed for click chemistry applications, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). To conjugate:

- Optimize molar ratios of the dye to alkyne-functionalized biomolecules (e.g., 1:3 dye-to-target ratio).

- Use a copper(I) catalyst (e.g., TBTA or BTTAA) to accelerate reaction kinetics and reduce cytotoxicity.

- Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye.

- Validate conjugation efficiency using fluorescence spectroscopy or SDS-PAGE with in-gel fluorescence imaging .

Q. What are the recommended storage conditions to preserve this compound’s fluorescence stability?

- Store lyophilized dye at -20°C in a desiccated, light-protected environment.

- Reconstitute in anhydrous DMSO to avoid hydrolysis; aliquot to minimize freeze-thaw cycles.

- Avoid prolonged exposure to ambient light or elevated temperatures (>25°C) during experimental workflows .

Q. How can researchers determine the optimal concentration of this compound for cellular imaging?

- Perform a titration experiment (e.g., 0.1–10 µM range) and measure fluorescence intensity using confocal microscopy or flow cytometry.

- Pair with cytotoxicity assays (e.g., MTT or Live/Dead staining) to identify concentrations that balance signal intensity with cell viability.

- Include negative controls (untreated cells or non-targeting azides) to assess background fluorescence .

Advanced Research Questions

Q. How should spectral overlap be addressed when using this compound in multiplexed imaging?

- This compound emits in the red spectrum (λem ~570 nm). Avoid pairing with fluorophores like Alexa Fluor 594 or Cy3.

- Use spectral unmixing software (e.g., Zen or ImageJ plugins) to resolve overlapping signals.

- Validate specificity via single-dye control experiments and sequential excitation to prevent cross-talk .

Q. What methodological steps ensure accurate quantitative analysis of this compound in flow cytometry?

- Generate a calibration curve using standardized fluorescent beads or known concentrations of labeled biomolecules.

- Account for autofluorescence by analyzing unstained cells and applying compensation matrices in multi-color panels.

- Ensure photomultiplier tube (PMT) voltages are within the linear detection range to avoid signal saturation .

Q. How can researchers troubleshoot inconsistent labeling efficiency in CuAAC reactions with this compound?

- Verify the activity of the copper(I) catalyst using a positive control (e.g., a validated alkyne-azide pair).

- Adjust reaction pH (6.5–8.0) and temperature (25–37°C) to optimize kinetics.

- Include reducing agents (e.g., sodium ascorbate) to maintain Cu(I) stability and prevent oxidation.

- Quantify unreacted dye post-conjugation via HPLC or fluorescence quenching assays .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in this compound signal intensity between experimental replicates be analyzed?

- Review instrument calibration (e.g., laser power, detector sensitivity) across replicates.

- Assess batch-to-batch variability in dye synthesis (e.g., via mass spectrometry or absorbance spectra).

- Normalize signals to internal controls (e.g., housekeeping protein labels) to account for loading differences .

Q. What strategies resolve contradictions between observed this compound localization and expected subcellular targeting?

- Validate target specificity using knockout cell lines or competitive inhibition with unlabeled azides.

- Compare results with orthogonal labeling methods (e.g., immunofluorescence with anti-target antibodies).

- Assess potential dye aggregation or nonspecific binding by pre-treating samples with blocking agents (e.g., BSA or glycine) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based click chemistry experiments?

- Document all reaction parameters: catalyst concentration, incubation time, and solvent composition.

- Include step-by-step metadata in supplementary materials, adhering to journal guidelines (e.g., Nature’s reporting standards) .

Q. How can researchers design experiments to minimize photobleaching of this compound during live-cell imaging?

- Use lower excitation light intensity and shorter exposure times.

- Incorporate antifade reagents (e.g., Trolox or commercial mounting media) in fixed-cell preparations.

- Validate photostability by comparing signal decay rates over time with established dyes (e.g., Alexa Fluor 546) .

Tables for Key Parameters

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| CuAAC Reaction pH | 7.0–7.5 | Fluorescence quenching assay |

| APDye 546 Storage Temp | -20°C (lyophilized) | Absorbance spectra post-rehydration |

| Flow Cytometry PMT Voltage | 400–600 V | Calibration with standardized beads |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.